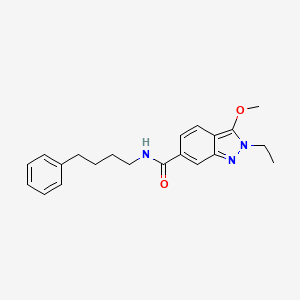

2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide

Description

Properties

CAS No. |

919108-67-1 |

|---|---|

Molecular Formula |

C21H25N3O2 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

2-ethyl-3-methoxy-N-(4-phenylbutyl)indazole-6-carboxamide |

InChI |

InChI=1S/C21H25N3O2/c1-3-24-21(26-2)18-13-12-17(15-19(18)23-24)20(25)22-14-8-7-11-16-9-5-4-6-10-16/h4-6,9-10,12-13,15H,3,7-8,11,14H2,1-2H3,(H,22,25) |

InChI Key |

UZMBBPGJBAWJNU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide typically involves multi-step organic reactions. The starting materials might include indazole derivatives, which undergo alkylation, methoxylation, and carboxamidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized states.

Reduction: Reduction of functional groups to less oxidized states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound 2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is a synthetic derivative of indazole that has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its applications, focusing on scientific research and potential therapeutic uses, supported by relevant data and case studies.

Anticancer Activity

Research has indicated that indazole derivatives, including this compound, exhibit significant anticancer properties. These compounds can act as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Studies have shown that such compounds can selectively inhibit the proliferation of BRCA-deficient cancer cells, suggesting their potential for targeted cancer therapies.

Antiprotozoal Activity

Indazole derivatives have also been evaluated for their antiprotozoal properties. Modifications to the phenyl group significantly enhance activity against protozoan pathogens such as Entamoeba histolytica and Giardia intestinalis. Structure-activity relationship (SAR) analyses indicate that specific substitutions improve efficacy against these pathogens.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic potential. Initial studies suggest favorable absorption characteristics and modifications aimed at enhancing solubility and bioavailability are underway.

Data Table: Biological Activities of Indazole Derivatives

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Inhibits PARP; selective antiproliferative effects on BRCA-deficient cells | |

| Antiprotozoal | Enhanced activity against E. histolytica and Giardia intestinalis | |

| Pharmacokinetics | Favorable absorption; ongoing modifications for solubility |

Case Study 1: PARP Inhibition

In a study focused on PARP inhibitors, derivatives similar to this compound demonstrated IC50 values in the low nanomolar range against PARP enzymes, indicating potent inhibition. This suggests potential efficacy in cancer treatment protocols targeting DNA repair pathways.

Case Study 2: Antiprotozoal Evaluation

Compounds structurally related to this indazole derivative were evaluated for their antiprotozoal activity, revealing that specific modifications significantly increased potency against E. histolytica (IC50 = 0.740 µM). This highlights the importance of structural variations in enhancing biological activity.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might modulate biological pathways by binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Implications :

- The butyl chain may enhance hydrophobic interactions with target receptors but could also increase metabolic instability due to greater steric bulk .

Compounds with Shared 4-Phenylbutyl Substituents

describes compounds like (4S)-4-cyclohexyl-1-[(4-phenylbutyl)phosphinyl]acetyl-L-proline, which share the 4-phenylbutyl group but differ in core structure and functional groups:

Implications :

- The carboxamide group in the target compound facilitates hydrogen bonding, contrasting with the phosphinyl group’s polarity and stereochemical flexibility in compounds .

Biological Activity

2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is a synthetic compound with significant potential in medicinal chemistry. With the molecular formula and a molecular weight of approximately 351.45 g/mol, this compound features an indazole core structure, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound's unique structure includes:

- Indazole Core : A bicyclic structure that contributes to its biological activity.

- Functional Groups : The presence of an ethyl group, methoxy group, and a phenylbutyl substituent enhances its chemical reactivity and pharmacological properties.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, particularly in anti-inflammatory and analgesic pathways. Its potential therapeutic roles include:

- Anti-inflammatory Activity : Preliminary studies suggest it may inhibit specific inflammatory pathways, making it a candidate for pain management therapies.

- Cytotoxicity : The indazole scaffold has been linked to cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Antiprotozoal Activity : Similar compounds have shown efficacy against protozoal infections, suggesting further exploration in this area could be beneficial.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Receptor Binding : The compound may interact with specific receptors involved in inflammatory responses.

- Enzyme Inhibition : It could inhibit enzymes like cyclooxygenase (COX), which play a crucial role in inflammation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methoxy-2-methyl-2H-indazole-6-carboxylic acid | C10H10N2O3 | Lacks the phenylbutyl side chain; simpler structure |

| 3-Ethyl-N-methoxy-N-methyl-2H-indazole-6-carboxamide | C12H15N3O2 | Contains methyl instead of phenyl but retains similar core structure |

| 4-(Phenylbutyl)-indazole derivatives | Varies | Focus on different substitutions on the indazole core; varying biological activities |

The distinctiveness of this compound lies in its combination of substituents that may contribute to enhanced pharmacological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of indazole derivatives:

- Cytotoxicity Studies : A study reported that indazole derivatives exhibited IC50 values ranging from 0.003 to 14.830 µM against various cancer cell lines, indicating significant cytotoxic potential .

- Antimicrobial Activity : Some derivatives demonstrated selective activity against protozoal infections, outperforming traditional treatments like metronidazole .

- Inflammatory Pathways : Research has shown that certain indazole derivatives can inhibit COX enzymes at concentrations around 10 µM, suggesting potential use in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.